Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with:
- An ethyl carboxylate group at position 2.
- A 6-oxo group at position 4.
- A substituted ethoxy side chain at position 4, featuring a 3,4-difluorophenylamino carbonyl moiety.
- An o-tolyl group (ortho-methylphenyl) at position 1.
Properties
IUPAC Name |
ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O5/c1-3-31-22(30)21-18(11-20(29)27(26-21)17-7-5-4-6-13(17)2)32-12-19(28)25-14-8-9-15(23)16(24)10-14/h4-11H,3,12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINPTEHILGOIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step involves the coupling of the pyridazine intermediate with a difluorophenyl amine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone or ester groups into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases, particularly if it exhibits bioactivity in preliminary studies.
Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The exact mechanism of action of Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridazine ring could participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Variations and Their Implications
The compound belongs to a broader class of ethyl pyridazine carboxylates, where substituents on the pyridazine core and side chains modulate properties. Below is a comparison with five analogues (Table 1):
Table 1: Structural and Physicochemical Comparison of Pyridazine Derivatives
Detailed Analysis of Substituent Effects
A. Aryl Group at Position 1
- p-Tolyl () : The para-methyl group reduces steric effects, possibly improving solubility but reducing target specificity.
- 3-Trifluoromethylphenyl () : Trifluoromethyl is strongly electron-withdrawing, increasing stability against metabolic oxidation but reducing solubility .
B. Substituents on the Phenylamino Moiety
- 3,4-Difluorophenyl (Target) : Fluorine atoms enhance electronegativity and lipophilicity (XLogP3 ~2.8), favoring membrane permeability.
C. Functional Groups at Position 4
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Fluorine and trifluoromethyl groups (Target, –6) resist oxidative metabolism, whereas methoxy groups () may undergo demethylation.
- Solubility : Methoxy-substituted compounds () likely have better aqueous solubility due to lower XLogP3, contrasting with the target compound’s moderate lipophilicity.
Structural-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Fluorine and trifluoromethyl substituents improve binding to hydrophobic pockets (e.g., enzyme active sites) but may reduce solubility.
- Steric Effects : Ortho-substituted aryl groups (Target, ) enhance conformational rigidity, which could improve target selectivity but limit bioavailability.
Biological Activity
Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, with the CAS number 899943-69-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 447.4 g/mol. The structure includes a pyridazine ring, which is known for its biological activity, particularly in drug development.
1. Anticancer Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit promising anticancer activities. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
2. Antimicrobial Activity
Research has suggested that the compound possesses antimicrobial properties. In vitro studies demonstrated that it could inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the interaction of the compound with bacterial cell membranes or specific intracellular targets.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For example, it has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibiting AChE can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function.
Study 1: Synthesis and Evaluation
A study published in a peer-reviewed journal synthesized various derivatives related to this compound and evaluated their biological activities. The most potent derivative exhibited an IC50 value of 2.7 µM against AChE, indicating strong inhibitory potential .
Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on understanding the structure-activity relationship (SAR) of related compounds. It was found that modifications to the phenyl ring significantly affected biological activity, demonstrating that careful structural changes can enhance efficacy .
Research Findings Summary Table
| Property | Finding |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.4 g/mol |
| Anticancer Activity | Effective against various cancer cell lines |
| Antimicrobial Activity | Inhibits growth of Gram-positive and Gram-negative bacteria |
| AChE Inhibition | IC50 = 2.7 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
